molecular formula C19H28O5 B1360784 3',5'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone CAS No. 898756-23-5

3',5'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

Cat. No.: B1360784
CAS No.: 898756-23-5
M. Wt: 336.4 g/mol
InChI Key: HKWCQJNGYYDHTF-UHFFFAOYSA-N
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Description

3',5'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (CAS: 898756-23-5) is a ketone derivative featuring a central valerophenone backbone substituted with a 5,5-dimethyl-1,3-dioxane ring at the 5-position and methoxy groups at the 3' and 5' positions of the aromatic ring. This compound is part of a broader class of structurally related molecules synthesized for applications in pharmaceuticals, agrochemicals, and materials science. Its methoxy substituents confer electron-donating properties, influencing reactivity and interactions in synthetic or biological systems .

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O5/c1-19(2)12-23-18(24-13-19)8-6-5-7-17(20)14-9-15(21-3)11-16(10-14)22-4/h9-11,18H,5-8,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWCQJNGYYDHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=CC(=CC(=C2)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646027
Record name 1-(3,5-Dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-23-5
Record name 1-(3,5-Dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxybenzaldehyde and 5,5-dimethyl-1,3-dioxane-2-one.

    Condensation Reaction: The aldehyde group of 3,5-dimethoxybenzaldehyde undergoes a condensation reaction with the dioxane derivative in the presence of a base such as sodium hydroxide.

    Cyclization: The intermediate product is then cyclized to form the dioxane ring, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 3’,5’-dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)benzoic acid.

    Reduction: Formation of 3’,5’-dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’,5’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’,5’-dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Methoxy vs. Halogen Substituents : The target compound’s methoxy groups (OCH₃) are electron-donating, enhancing resonance stabilization of the aromatic ring. This contrasts with electron-withdrawing halogens (Cl, F) or CF₃ in analogs, which reduce electron density and alter reactivity in electrophilic substitutions .
  • Steric Considerations : Methoxy groups at the 3' and 5' positions (meta to each other) minimize steric hindrance compared to ortho-substituted analogs (e.g., 3',4'-dimethoxy), which may hinder rotation or binding in biological targets .

Physicochemical Properties

  • Lipophilicity : Chlorinated derivatives (e.g., 2',4'-dichloro) exhibit higher logP values due to Cl’s hydrophobic nature, whereas methoxy-substituted compounds balance moderate lipophilicity with water solubility from oxygen atoms .
  • Molecular Weight : The target compound (348.44 g/mol) is heavier than fluorinated analogs (e.g., 308.39 g/mol for 2',5'-difluoro) but lighter than alkyl-chain derivatives (e.g., 332.48 g/mol for 4'-hexyl) .

Biological Activity

3',5'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone, also known by its CAS number 898756-13-3, is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19_{19}H28_{28}O5_{5}
  • Molecular Weight : 336.42 g/mol
  • CAS Number : 898756-13-3

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes involved in drug metabolism and signaling pathways. The following sections summarize key findings regarding its biological effects.

1. Inhibition of Cytochrome P450 Enzymes

Research indicates that this compound may inhibit cytochrome P450 (CYP) enzymes, which play a crucial role in the metabolism of various drugs and xenobiotics. Inhibition of these enzymes can lead to altered pharmacokinetics of co-administered medications.

2. UDP-Glucuronosyltransferases (UGTs) Interaction

The compound has shown potential interactions with UDP-glucuronosyltransferases (UGTs), which are vital for drug metabolism through glucuronidation. This process enhances the solubility and excretion of drugs. Studies have demonstrated that certain structural analogs exhibit varying degrees of inhibition towards UGT isoforms, suggesting that this compound may similarly affect UGT activity .

3. Antioxidant Properties

Preliminary studies suggest that the compound may possess antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Case Studies

StudyFindings
In vitro study on CYP inhibition Demonstrated significant inhibition of CYP enzymes at varying concentrations, indicating potential for drug-drug interactions.
UGT inhibition assessment Showed competitive inhibition towards specific UGT isoforms with calculated Ki values suggesting dose-dependent effects on drug metabolism .
Antioxidant activity evaluation Exhibited scavenging effects on free radicals in cell-based assays, supporting its potential as a therapeutic agent against oxidative stress .

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